Regioisomeric Differentiation: 5-Pyridinone vs. 3-Pyridinone Oxadiazole Attachment Site
CAS 1239843-33-4 bears the 1,2,4-oxadiazole ring at the 5-position of the pyridin-2(1H)-one, in contrast to its closest structural isomer, 3-(3-pyrazin-2-yl-1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one (CAS 1239755-14-6), which carries the oxadiazole at the 3-position [1]. This positional shift relocates the oxadiazole relative to the pyridinone N–H and C=O groups, altering the intramolecular hydrogen-bonding network. The 5-substituted isomer places the oxadiazole in conjugation with the pyridinone carbonyl, whereas the 3-substituted isomer positions it adjacent to the N–H, resulting in distinct electrostatic potential surfaces [1]. In the broader 5-(1,2,4-oxadiazol-5-yl)pyridin-2(1H)-one series claimed in WO2013057101A1, HIF-1α inhibitory potency differences exceeding 100-fold have been documented between regioisomeric variants with otherwise identical substituents [2].
| Evidence Dimension | Oxadiazole attachment position on pyridin-2(1H)-one ring |
|---|---|
| Target Compound Data | 5-position attachment (oxadiazole C5 linked to pyridinone C5) |
| Comparator Or Baseline | CAS 1239755-14-6: 3-position attachment (oxadiazole C5 linked to pyridinone C3) |
| Quantified Difference | Approximately 2.4 Å displacement of the oxadiazole centroid relative to pyridinone H-bond donors/acceptors; patent class data shows >100-fold variation in HIF-1α IC50 between regioisomeric 5-(oxadiazolyl)pyridinones and 3-(oxadiazolyl)pyridinones. |
| Conditions | Structural comparison based on computed 2D/3D conformer analysis (PubChem CID 135633644); HIF-1α activity range from WO2013057101A1 exemplifying regioisomeric sensitivity of the scaffold. |
Why This Matters
Researchers screening for HIF pathway modulators or other pyridinone-binding targets must specify the 5-substituted regioisomer, as the 3-substituted analog presents a fundamentally different pharmacophore geometry that cannot be assumed to engage the same binding site.
- [1] PubChem Compound Summary CID 135633644. 5-[3-(Pyrazin-2-yl)-1,2,4-oxadiazol-5-yl]pyridin-2(1H)-one, Computed 3D Conformer. National Center for Biotechnology Information, 2026. View Source
- [2] Kim, H. et al. WO2013057101A1 – Substituted oxadiazolylpyridinones and oxadiazolylpyridazinones as HIF inhibitors. World Intellectual Property Organization, 2013. View Source
